6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazole and thiazole rings, which are substituted with a 3,4-dichlorophenyl group. The unique structure of this compound contributes to its diverse biological activities, making it a valuable target for drug development and other scientific research.
Mechanism of Action
Target of Action
The primary target of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole is the human constitutive androstane receptor (CAR) . This receptor plays a crucial role in the regulation of drug metabolism and the elimination of foreign substances from the body .
Mode of Action
The compound interacts with its target by stimulating the nuclear translocation of the CAR . This interaction triggers a series of changes that affect the function of the receptor and its downstream effects .
Biochemical Pathways
The activation of CAR by this compound can influence various biochemical pathways. These include pathways involved in drug metabolism, detoxification, and the elimination of foreign substances .
Pharmacokinetics
In silico admet prediction has been used in the design and synthesis of similar compounds .
Result of Action
The activation of CAR by this compound can lead to changes at the molecular and cellular levels. These changes can influence the body’s ability to metabolize drugs and eliminate foreign substances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other drugs, the physiological state of the body, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Ra . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins .
Cellular Effects
The effects of this compound on cells have been studied in the context of its antitubercular activity . It has been found to have a significant inhibitory effect on the growth of Mtb H37Ra, suggesting that it may influence cell function by disrupting the cellular processes of this bacterium .
Molecular Mechanism
Molecular docking and dynamics studies suggest that it may exert its effects at the molecular level by binding to the target enzyme Pantothenate synthetase of Mtb . This binding could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its observed inhibitory effects on Mtb H37Ra, it is possible that its effects on cellular function may change over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole
- 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives
Uniqueness
This compound stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,4-dichlorophenyl group contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZQNAGYBJGLNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=CSC3=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.